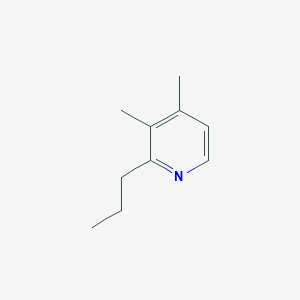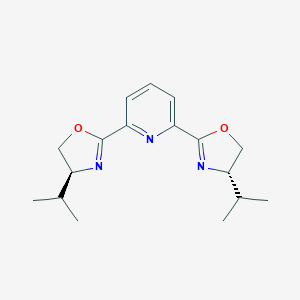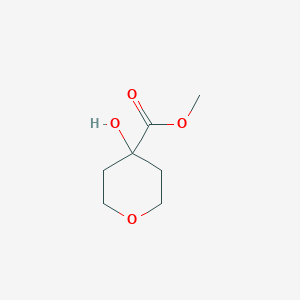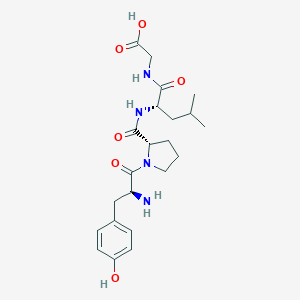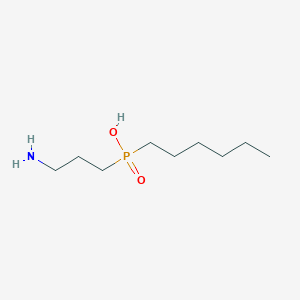
3-Aminopropyl(hexyl)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopropyl(hexyl)phosphinic acid (APHPA) is a phosphonic acid derivative, which has gained significant attention in the scientific community due to its potential therapeutic applications. APHPA belongs to a class of compounds known as phosphonates, which are widely used in medicinal chemistry due to their ability to mimic the structure and function of natural phosphates. The synthesis of APHPA is a complex process that involves several steps, including the reaction of hexylamine with phosphorus trichloride and subsequent hydrolysis.
Mechanism of Action
The mechanism of action of 3-Aminopropyl(hexyl)phosphinic acid involves its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory in patients with Alzheimer's disease. This compound also possesses antioxidant properties, which can help protect neurons from oxidative stress and damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. One of the most significant effects of this compound is its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory in patients with Alzheimer's disease. This compound also possesses antioxidant properties, which can help protect neurons from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-Aminopropyl(hexyl)phosphinic acid in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be used to study the role of acetylcholine in cognitive function and memory. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can affect the viability of neurons and other cells.
Future Directions
Several future directions for research on 3-Aminopropyl(hexyl)phosphinic acid are currently under investigation. One of the most significant areas of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the study of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the use of this compound as a potential therapeutic agent in cancer treatment is also being investigated.
Synthesis Methods
The synthesis of 3-Aminopropyl(hexyl)phosphinic acid involves the reaction of hexylamine with phosphorus trichloride in the presence of a suitable solvent, such as chloroform or dichloromethane. The resulting product is then hydrolyzed using water and a base, such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
3-Aminopropyl(hexyl)phosphinic acid has shown potential as a therapeutic agent in several scientific research studies. One of the most significant applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. This compound has also been shown to possess antioxidant properties, which can help protect neurons from oxidative stress and damage.
properties
CAS RN |
123691-31-6 |
|---|---|
Molecular Formula |
C9H22NO2P |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-aminopropyl(hexyl)phosphinic acid |
InChI |
InChI=1S/C9H22NO2P/c1-2-3-4-5-8-13(11,12)9-6-7-10/h2-10H2,1H3,(H,11,12) |
InChI Key |
QVUUPQCCYOPHFY-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCN)O |
Canonical SMILES |
CCCCCCP(=O)(CCCN)O |
Other CAS RN |
123691-31-6 |
synonyms |
3-aminopropyl(hexyl)phosphinic acid 3-aminopropyl(n-hexyl)phosphinic acid 3-APHPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



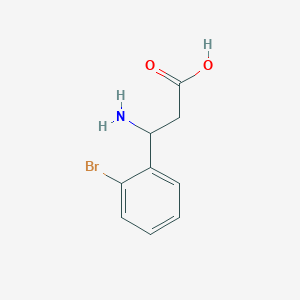

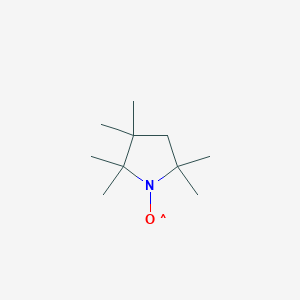
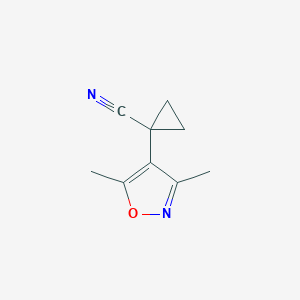
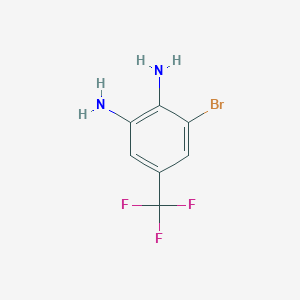
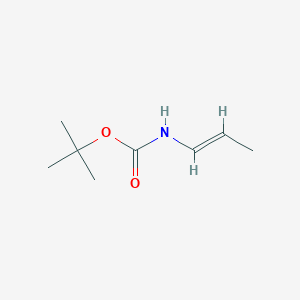
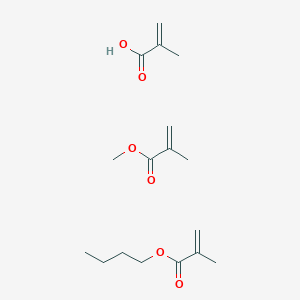
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol hydrochloride](/img/structure/B38292.png)
